2-Chloro-5-sulfino-benzoic acid

Catalog No.
S8564708
CAS No.
M.F
C7H5ClO4S
M. Wt
220.63 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-sulfino-benzoic acid

Product Name

2-Chloro-5-sulfino-benzoic acid

IUPAC Name

2-chloro-5-sulfinobenzoic acid

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

InChI

InChI=1S/C7H5ClO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12)

InChI Key

CTBSLETVXYDOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)Cl

2-Chloro-5-sulfino-benzoic acid is an aromatic sulfonic acid derivative characterized by the presence of a chlorine atom and a sulfino group attached to a benzoic acid backbone. Its molecular formula is C7H6ClO4SC_7H_6ClO_4S, and it has a molecular weight of approximately 221.64 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of 2-chloro-5-sulfino-benzoic acid primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the electron-withdrawing chlorine atom and the electron-donating sulfino group. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, resulting in different derivatives.
  • Sulfonation: The sulfino group can undergo further transformations, such as sulfonation, leading to more complex sulfonic acid derivatives.
  • Acid-Base Reactions: As a carboxylic acid, it can participate in typical acid-base reactions, forming salts or esters.

Research indicates that 2-chloro-5-sulfino-benzoic acid exhibits biological activities that may include:

  • Hypolipemic Effects: Similar compounds have been studied for their ability to lower blood lipid levels, suggesting potential applications in treating hyperlipidemia.
  • Antimicrobial Properties: Some derivatives have shown inhibitory effects against certain bacterial strains, indicating possible use as antimicrobial agents.

The synthesis of 2-chloro-5-sulfino-benzoic acid can be achieved through various methods:

  • Chlorosulfonation of Benzoic Acid: This involves treating benzoic acid with chlorosulfonic acid under controlled conditions to introduce both chlorine and sulfino groups.
  • Diazotization Method: Starting from 2-amino-5-sulfamoylbenzoic acid, diazotization followed by treatment with metal chlorides has been reported as an effective synthetic route .

Example Reaction Scheme

text
Benzoic Acid + Chlorosulfonic Acid → 2-Chloro-5-sulfino-benzoic acid

2-Chloro-5-sulfino-benzoic acid finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs aimed at managing lipid levels and other metabolic conditions.
  • Agriculture: Potential use as a herbicide or pesticide due to its chemical properties.
  • Chemical Synthesis: Utilized as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 2-chloro-5-sulfino-benzoic acid with biological systems have revealed insights into its pharmacodynamics. For example:

  • Enzyme Inhibition: Research has indicated that certain derivatives may inhibit enzymes involved in lipid metabolism, providing a pathway for therapeutic development.
  • Cellular Uptake Mechanisms: Investigations into how this compound is absorbed at the cellular level could inform its efficacy and safety profile.

Several compounds share structural similarities with 2-chloro-5-sulfino-benzoic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Chloro-5-chlorosulfonylbenzoic acidChlorine and chlorosulfonyl groupsUsed as an intermediate in various organic syntheses .
2-Chloro-5-fluorosulfonylbenzoic acidChlorine and fluorosulfonyl groupsExhibits different reactivity patterns due to fluorine .
2-Chloro-4-sulfamoylbenzoic acidSulfamoyl group instead of sulfinoKnown for its hypolipemic properties .

Uniqueness

The presence of both chlorine and sulfino groups in 2-chloro-5-sulfino-benzoic acid distinguishes it from similar compounds, allowing for specific interactions within biological systems that may not be replicated by other derivatives.

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is 2-chloro-5-sulfinobenzoic acid, reflecting the substituents’ positions on the benzoic acid backbone. The parent structure is benzoic acid (C₆H₅COOH), with a chlorine atom at the 2-position (ortho to the carboxyl group) and a sulfinic acid (-SO₂H) group at the 5-position (meta to the chlorine and para to the carboxyl group).

Structural Representation

  • Skeletal formula: A benzene ring with:
    • A carboxyl group (-COOH) at position 1.
    • A chlorine atom (-Cl) at position 2.
    • A sulfinic acid group (-SO₂H) at position 5.
  • SMILES Notation: O=C(O)C1=C(Cl)C(=CC(=C1)S(=O)O)
  • Simplified Line-Angle Diagram:
      O      ||COOH-C1-C(Cl)=C2-C(=C(S(=O)O))-C3=C1

This arrangement ensures optimal electronic interactions between the electron-withdrawing substituents (-Cl and -SO₂H) and the aromatic system.

CAS Registry Number and Alternative Chemical Identifiers

  • CAS Registry Number: 89692-75-1.
  • Other Identifiers:
    • ChemicalBook CBNumber: CB711885859.
    • PubChem CID: Not explicitly listed in available sources, but structurally related compounds (e.g., 2-chloro-5-aminosulfonylbenzoic acid) have distinct CIDs (e.g., 66794).
    • MDL Number: MOL file available as 89692-75-1.mol.

Molecular Formula and Weight Analysis

  • Molecular Formula: C₇H₅ClO₄S.
  • Molecular Weight: 220.63 g/mol.
  • Elemental Composition:



































    ElementQuantityPercentage Contribution
    C737.93%
    H52.28%
    Cl116.03%
    O429.03%
    S114.73%

The sulfinic acid group contributes significantly to the compound’s polarity and acidity, with a predicted boiling point of 509.4±60.0 °C.

Isomeric Considerations and Tautomeric Forms

  • Positional Isomerism: Substitution patterns may vary (e.g., 3-chloro-5-sulfino or 2-chloro-4-sulfino isomers), but the 2,5-substituted form is the most stable due to reduced steric hindrance between substituents.
  • Tautomerism: The sulfinic acid group (-SO₂H) does not exhibit tautomerism under standard conditions, unlike sulfenic (-SOH) or sulfonic (-SO₃H) acids.
  • Resonance Effects: The electron-withdrawing nature of -Cl and -SO₂H groups stabilizes the aromatic ring through conjugation, directing electrophilic attacks to the less substituted positions.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.9597075 g/mol

Monoisotopic Mass

219.9597075 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types